1-Acetyl-4-(4-methoxyphenyl)piperazine-2-carboxylic acid

Descripción general

Descripción

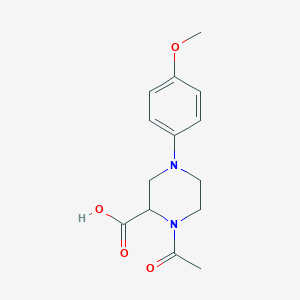

1-Acetyl-4-(4-methoxyphenyl)piperazine-2-carboxylic acid is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of an acetyl group, a methoxyphenyl group, and a piperazine ring, making it a versatile molecule in various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-4-(4-methoxyphenyl)piperazine-2-carboxylic acid typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions. The use of automated solid-phase synthesis and photocatalytic synthesis methods can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Carboxylic Acid Group

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis to form esters, enhancing lipophilicity .

-

Amidation : Forms stable amides with primary/secondary amines via coupling agents like DCC .

Acetyl Group

-

Hydrolysis : Cleaved under basic conditions (e.g., NaOH) to regenerate the secondary amine .

-

Nucleophilic Substitution : Susceptible to replacement by stronger nucleophiles (e.g., hydrazine) .

Piperazine Ring

-

Alkylation/Acylation : The secondary amine undergoes alkylation with alkyl halides or acylation with anhydrides .

-

Metal Coordination : Forms complexes with transition metals (e.g., Au, Cu) via nitrogen lone pairs, as observed in crystallographic studies .

Documented Reaction Pathways

Stability and Degradation

-

Photodegradation : The methoxyphenyl group undergoes demethylation under UV light, forming quinone intermediates .

-

Thermal Stability : Decomposes above 280°C, with CO₂ release from the carboxylic acid group .

Key Research Findings

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Antidepressant Activity

Research indicates that compounds similar to 1-acetyl-4-(4-methoxyphenyl)piperazine-2-carboxylic acid exhibit antidepressant-like effects. These effects are likely due to their interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study demonstrated that piperazine derivatives can modulate these neurotransmitter levels, suggesting potential use in treating depression .

2. Anticancer Properties

The compound has been investigated for its potential anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. Mechanistic studies suggest that it may induce apoptosis through the activation of specific cellular pathways involved in cell death .

3. Antimicrobial Activity

There are indications that this compound possesses antimicrobial properties. It has been tested against several bacterial strains, showing effectiveness comparable to standard antibiotics. This suggests potential applications in developing new antimicrobial agents .

Research Tool

1. Molecular Docking Studies

The compound is frequently used in molecular docking studies to understand its interactions with various biological targets. These studies help elucidate the structure-activity relationship (SAR) of piperazine derivatives, aiding in the design of more effective drugs .

2. Chemical Probes

Due to its specific binding properties, this compound can serve as a chemical probe in biological research, helping to dissect complex signaling pathways and understand disease mechanisms.

Case Studies

Mecanismo De Acción

The mechanism of action of 1-Acetyl-4-(4-methoxyphenyl)piperazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system it interacts with. For example, it may inhibit acetylcholinesterase, an enzyme involved in the hydrolysis of acetylcholine, thereby increasing acetylcholine levels and enhancing cholinergic transmission .

Comparación Con Compuestos Similares

- 1-(4-Methoxyphenyl)piperazine

- 1-(2-Methoxyphenyl)piperazine

- 1-Methyl-4-(4-piperidinyl)piperazine

Comparison: 1-Acetyl-4-(4-methoxyphenyl)piperazine-2-carboxylic acid is unique due to the presence of both an acetyl group and a carboxylic acid group, which may confer distinct chemical and biological properties compared to other piperazine derivatives. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound in scientific research and industrial applications.

Actividad Biológica

1-Acetyl-4-(4-methoxyphenyl)piperazine-2-carboxylic acid is a piperazine derivative that has garnered attention for its diverse biological activities. This compound features an acetyl group, a methoxyphenyl moiety, and a piperazine ring, which contribute to its pharmacological potential. Research indicates that piperazine derivatives, including this compound, exhibit a range of biological activities such as enzyme inhibition, receptor binding, and potential therapeutic effects in various medical fields.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function as an enzyme inhibitor or receptor modulator , influencing various biochemical pathways. Notably, it has been suggested that this compound can inhibit acetylcholinesterase , an enzyme crucial for the breakdown of acetylcholine, thereby enhancing cholinergic transmission and potentially offering therapeutic benefits in neurological disorders.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Case Studies and Research Findings

- Neurological Applications : Research has indicated that compounds similar to this compound can enhance cholinergic activity, which is beneficial in conditions like Alzheimer's disease. Studies on related piperazine derivatives have shown significant inhibition of acetylcholinesterase with IC50 values in the low micromolar range, suggesting a potential for cognitive enhancement therapies .

- Antimicrobial Properties : A study synthesized various piperazine derivatives and evaluated their antibacterial activities. Compounds showed effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 1.56 to 6.25 µg/mL. The presence of the methoxy group was noted to enhance the antimicrobial efficacy .

- Structure-Activity Relationships (SAR) : The SAR studies have revealed that modifications to the methoxyphenyl group can significantly influence the biological activity of piperazine derivatives. For instance, substituting different groups on the phenyl ring has yielded compounds with varying potencies against specific targets such as acetylcholinesterase and bacterial enzymes .

Propiedades

IUPAC Name |

1-acetyl-4-(4-methoxyphenyl)piperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-10(17)16-8-7-15(9-13(16)14(18)19)11-3-5-12(20-2)6-4-11/h3-6,13H,7-9H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXIDGDPOGWYPLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1C(=O)O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.